Indanazoline

Vue d'ensemble

Description

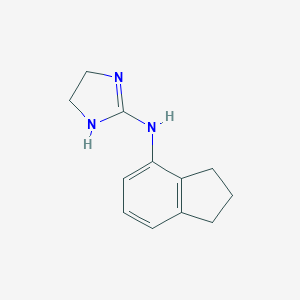

L’indanazoline est un composé organique appartenant à la classe des indanes, caractérisés par un cycle cyclopentane fusionné à un cycle benzénique. Il s’agit d’un dérivé de l’imidazoline connu pour ses propriétés vasoconstrictrices et principalement utilisé comme décongestionnant nasal. Le chlorhydrate d’this compound est l’ingrédient actif de nombreux sprays nasaux utilisés pour traiter la rhinite aiguë, chronique et allergique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’indanazoline implique la réaction du 2,3-dihydro-1H-indène avec l’imidazole dans des conditions spécifiques. Le processus comprend généralement :

Matières premières : 2,3-dihydro-1H-indène et imidazole.

Conditions réactionnelles : La réaction est effectuée en présence d’un solvant approprié et d’un catalyseur pour faciliter la formation du cycle imidazoline.

Méthodes de production industrielle : La production industrielle de chlorhydrate d’this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Purification : Le produit brut est purifié en utilisant des techniques de recristallisation ou de chromatographie.

Contrôle qualité : Le produit final subit un contrôle qualité rigoureux pour répondre aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions : L’indanazoline subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydée pour former des oxydes correspondants.

Réduction : Elle peut être réduite pour former des dérivés réduits.

Substitution : L’this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Agents réducteurs : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs couramment utilisés.

Réactifs de substitution : Les halogènes, les agents alkylants et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des dérivés réduits .

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l’étude des dérivés de l’imidazoline.

Biologie : Recherché pour ses effets sur les systèmes biologiques, en particulier ses propriétés vasoconstrictrices.

Médecine : Utilisé dans les décongestionnants nasaux pour traiter la rhinite et d’autres affections nasales.

Industrie : Employé dans la production de produits pharmaceutiques et comme intermédiaire dans la fabrication chimique

Applications De Recherche Scientifique

Indanazoline has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying imidazoline derivatives.

Biology: Investigated for its effects on biological systems, particularly its vasoconstrictive properties.

Medicine: Used in nasal decongestants to treat rhinitis and other nasal conditions.

Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical manufacturing

Mécanisme D'action

L’indanazoline exerce ses effets en agissant comme un agoniste des récepteurs alpha-adrénergiques. Il se lie aux récepteurs alpha-adrénergiques des vaisseaux sanguins, provoquant une vasoconstriction. Cela réduit le flux sanguin vers la muqueuse nasale, ce qui entraîne une diminution de la congestion nasale. Les cibles moléculaires comprennent les récepteurs alpha-adrénergiques, et les voies impliquées sont liées au système nerveux sympathique .

Composés similaires :

Oxymetazoline : Un autre dérivé de l’imidazoline utilisé comme décongestionnant nasal.

Naphazoline : Connue pour ses propriétés vasoconstrictrices et utilisée dans les gouttes oculaires et les sprays nasaux.

Tetryzoline : Utilisé dans les gouttes oculaires pour soulager les rougeurs et les irritations.

Comparaison : L’this compound est unique par sa spécificité d’affinité de liaison et sa durée d’action. Si l’oxymetazoline et la naphazoline sont également des décongestionnants efficaces, l’this compound est connue pour son action vasoconstrictrice prononcée et ses effets systémiques minimes lorsqu’elle est utilisée par voie intranasale .

Comparaison Avec Des Composés Similaires

Oxymetazoline: Another imidazoline derivative used as a nasal decongestant.

Naphazoline: Known for its vasoconstrictive properties and used in eye drops and nasal sprays.

Tetryzoline: Used in eye drops to relieve redness and irritation.

Comparison: Indanazoline is unique in its specific binding affinity and duration of action. While oxymetazoline and naphazoline are also effective decongestants, this compound is noted for its pronounced vasoconstrictive action and minimal systemic effects when used intranasally .

Propriétés

IUPAC Name |

N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-3-9-4-2-6-11(10(9)5-1)15-12-13-7-8-14-12/h2,4,6H,1,3,5,7-8H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCWWEPJRBANHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40507-80-0 (mono-hydrochloride), 40507-86-6 (mononitrate), 56601-85-5 (hydrochloride) | |

| Record name | Indanazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40193521 | |

| Record name | Indanazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40507-78-6 | |

| Record name | Indanazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40507-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indanazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indanazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indanazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDANAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0U38EHD86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Indanazoline?

A1: this compound exerts its decongestant effect through interaction with alpha-adrenergic receptors, leading to vasoconstriction in the nasal mucosa [, ]. This action reduces blood flow and subsequently decreases swelling in the nasal passages.

Q2: How does the decongestant effect of this compound compare to Xylomethazoline?

A2: Studies comparing this compound to Xylomethazoline, another common nasal decongestant, have shown no significant difference in their decongestant effects [, ]. Both drugs demonstrate similar efficacy in reducing nasal congestion.

Q3: Does this compound affect mucociliary activity in the nasal passages?

A3: Research indicates that this compound does not significantly impact mucociliary function in the nasal passages []. This finding suggests that the drug's decongestant action does not hinder the natural clearance mechanisms of the respiratory system.

Q4: What is the chemical structure of this compound?

A4: this compound, chemically known as N-(2.3-Dihydro-1H-indan-4-yl)-2.5-dihydro-1H-imidazol-2-amine, is an imidazoline derivative [, ]. Further details on the spectroscopic characterization and confirmation of its structure can be found in the cited research articles.

Q5: What is known about the toxicity profile of this compound?

A6: Toxicity studies have been conducted on this compound monohydrochloride to evaluate its safety profile []. Specific details regarding the findings of these studies are not elaborated upon in the abstract.

Q6: What is the purpose of the galenical development research on this compound?

A7: The galenical development research focuses on formulating this compound into a suitable nasal spray dosage form []. This research aims to optimize the delivery and efficacy of the drug while ensuring product stability and patient acceptability.

Q7: Has this compound been compared to other decongestants in terms of its therapeutic safety margin?

A8: Some research suggests that this compound might have a wider therapeutic safety margin compared to other imidazoline derivatives []. This suggestion stems from observations of minimal effects at low respiratory resistance levels and strong efficacy at higher resistance levels.

Q8: What were the key findings of the study using 99mTc scanning and computerized tomography to assess this compound's effects?

A9: The study utilizing 99mTc scanning and computerized tomography aimed to evaluate the effects of this compound on nasal congestion and mucociliary activity []. The results showed statistically significant reductions in the length, width, and area of nasal conchae after treatment with this compound, indicating its effectiveness in relieving nasal congestion.

Q9: How was the structure of this compound confirmed?

A10: The structure of this compound was confirmed using spectroscopic methods [, ]. This confirmation likely involved techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to analyze the compound's structure and molecular weight.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE](/img/structure/B140843.png)